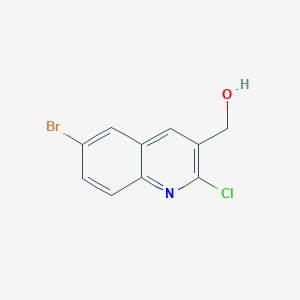

(6-bromo-2-chloroquinolin-3-yl)methanol

Description

The exact mass of the compound 6-Bromo-2-chloroquinoline-3-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-2-chloroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEGPGLEVGCNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640648 | |

| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017464-16-2 | |

| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinoline-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (6-bromo-2-chloroquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the novel heterocyclic compound, (6-bromo-2-chloroquinolin-3-yl)methanol. As a substituted quinoline, this molecule holds potential as a scaffold in medicinal chemistry and drug development. A thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and application in further research. This document details its structural and core physicochemical properties, predicted spectral data, and established methodologies for their experimental determination.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The targeted substitution on this bicyclic heterocycle allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The compound this compound introduces a unique combination of substituents—a bromine atom, a chlorine atom, and a hydroxymethyl group—that are expected to impart specific chemical reactivity and potential for further functionalization, making it a valuable building block for the synthesis of novel bioactive molecules.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and designing synthetic and analytical procedures.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1017464-16-2 | [1] |

| Molecular Formula | C₁₀H₇BrClNO | [1] |

| Molecular Weight | 272.53 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 182 - 183 °C | [1] |

| Boiling Point | Predicted: > 300 °C | - |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, methanol, and ethanol. | [2] |

Expert Insights: The high melting point suggests a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding from the hydroxymethyl group and dipole-dipole interactions from the halogen substituents. The predicted high boiling point is consistent with a molecule of this molecular weight and polarity. The presence of the hydroxymethyl group is expected to enhance solubility in polar organic solvents compared to its parent quinoline scaffold.[2]

Synthesis and Structural Elucidation

A plausible synthetic route to this compound involves a two-step process starting from a substituted acetanilide. The initial Vilsmeier-Haack reaction yields the corresponding 6-bromo-2-chloroquinoline-3-carbaldehyde, which is then reduced to the target alcohol.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde

This procedure is adapted from established methods for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[3]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the appropriate 6-bromo-substituted acetanilide.

-

Add phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) (Vilsmeier-Haack reagent).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Reduction to this compound

This is a standard reduction of an aldehyde to a primary alcohol.[4][5]

-

Dissolve the 6-bromo-2-chloroquinoline-3-carbaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol substituent.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ 8.0-8.5 ppm (s, 1H): Aromatic proton at the C4 position.

-

δ 7.6-8.0 ppm (m, 3H): Aromatic protons on the quinoline ring system.

-

δ 4.8-5.0 ppm (s, 2H): Methylene protons (-CH₂OH).

-

δ 2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ 150-160 ppm: Quaternary carbon C2 (attached to Cl and N).

-

δ 145-150 ppm: Quaternary carbon C8a.

-

δ 120-140 ppm: Aromatic CH and quaternary carbons of the quinoline ring.

-

δ 60-65 ppm: Methylene carbon (-CH₂OH).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR (KBr pellet, cm⁻¹):

-

3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.

-

1550-1600 cm⁻¹ (medium to strong): C=C and C=N stretching vibrations of the quinoline ring.

-

1000-1100 cm⁻¹ (strong): C-O stretching of the primary alcohol.

-

700-900 cm⁻¹ (strong): C-H out-of-plane bending of the aromatic ring.

-

600-800 cm⁻¹ (medium): C-Cl and C-Br stretching vibrations.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, a distinctive isotopic pattern is expected for the molecular ion and bromine/chlorine-containing fragments.

Predicted Mass Spectrum (EI):

-

M⁺ peak: An intense molecular ion peak is expected at m/z 271 and 273 in an approximate 3:4:1 ratio due to the presence of ³⁵Cl/⁷⁹Br, ³⁵Cl/⁸¹Br and ³⁷Cl/⁷⁹Br, and ³⁷Cl/⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (•OH), water (H₂O), and the chloromethyl group (•CH₂Cl).

Experimental Methodologies for Physical Property Determination

Melting Point Determination

A sharp melting point range is a good indicator of purity.

Caption: Workflow for melting point determination.

Protocol:

-

A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[6][7]

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Protocol:

-

To a small, known amount of this compound in a test tube, add a measured volume of the solvent to be tested (e.g., DMSO, ethanol, methanol, acetone, water).

-

Agitate the mixture at a constant temperature.

-

Visually inspect for the dissolution of the solid.

-

If the solid dissolves, add more solute until saturation is reached. If it does not dissolve, the compound is considered insoluble or sparingly soluble in that solvent at that temperature.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]

-

Place the sample in the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionize the sample using a suitable technique (e.g., electron impact - EI).

-

The ions are then separated based on their mass-to-charge ratio (m/z) and detected.[8][9]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, as is standard practice for all novel chemical compounds. Based on the hazard information for the related compound 6-bromo-2-chloroquinoline, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8] Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a structurally interesting heterocyclic compound with potential applications in medicinal chemistry. This guide has provided a detailed overview of its known and predicted physical properties, a plausible synthetic route, and standard protocols for its characterization. The data and methodologies presented herein are intended to serve as a valuable resource for researchers working with this and related quinoline derivatives, facilitating further investigation into its chemical reactivity and biological potential.

References

-

PubChem. (n.d.). 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544.

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

University of Toronto Scarborough. (n.d.). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1544.

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]

- El-Gaby, M. S. A., Atalla, A. A., Abdel-Wahab, B. F., & El-Awaad, M. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(13), 7054–7083.

-

PubChem. (n.d.). (6-Bromo-3,4-dichloro-2-quinolyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. (2-Bromo-6-methylpyridin-4-yl)methanol|CAS 1220123-59-0 [benchchem.com]

- 3. ijsr.net [ijsr.net]

- 4. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Introduction: The Strategic Value of Functionalized Quinolines

An In-Depth Technical Guide to (6-bromo-2-chloroquinolin-3-yl)methanol (CAS 1017464-16-2)

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its vast pharmacological potential.[1] Molecules incorporating this nucleus have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimalarial, and antibacterial properties.[2][3] The efficacy of quinoline-based drugs is profoundly influenced by the nature and positioning of substituents on the heterocyclic ring system.[4] This guide focuses on a key heterocyclic building block, This compound , a strategically functionalized intermediate designed for versatile application in synthetic chemistry and drug discovery programs.

The molecule's architecture is notable for its three distinct points of reactivity: a nucleophilic substitution-ready chloro group at the 2-position, a cross-coupling-receptive bromo group at the 6-position, and a modifiable primary alcohol at the 3-position. This trifecta of functional handles allows for sequential, orthogonal chemical transformations, making it an invaluable starting material for constructing complex molecular libraries and targeting novel therapeutic agents. This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and analytical characterization to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1017464-16-2 | |

| Molecular Formula | C₁₀H₇BrClNO | |

| Molecular Weight | 272.53 g/mol | |

| Appearance | Solid | |

| InChI Key | OVEGPGLEVGCNGG-UHFFFAOYSA-N | |

| SMILES String | OCc1cc2cc(Br)ccc2nc1Cl | |

| Purity | Typically ≥95% | [5] |

Table 1: Core physicochemical properties of this compound.

Synthesis and Purification Protocol

While numerous methods exist for quinoline synthesis, the construction of this specific trifunctionalized scaffold typically follows a multi-step sequence involving a Vilsmeier-Haack reaction followed by a selective reduction. This approach provides reliable access to the target molecule.

Synthetic Workflow: A Two-Step Approach

The synthesis begins with the Vilsmeier-Haack cyclization of an appropriate N-acyl aniline to generate the 6-bromo-2-chloroquinoline-3-carboxaldehyde intermediate. This aldehyde is then selectively reduced to the primary alcohol, yielding the final product.

Detailed Experimental Protocol: Synthesis

This protocol details the reduction of the aldehyde precursor, a common and reliable method for obtaining the title compound.[6]

Objective: To synthesize this compound from 6-bromo-2-chloroquinoline-3-carboxaldehyde.

Materials:

-

6-Bromo-2-chloroquinoline-3-carboxaldehyde[7]

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-chloroquinoline-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and gas evolution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-3 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Purification is essential to remove unreacted starting materials and byproducts. Flash column chromatography is the preferred method for this compound.[8]

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes).

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial non-polar mobile phase (e.g., 10% EtOAc/Hexanes) and pack the column.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the packed column.[8]

-

Elution: Begin elution with the non-polar mobile phase, collecting fractions. Gradually increase the polarity of the eluent to mobilize and elute the desired product.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Chemical Reactivity and Synthetic Applications

The strategic placement of three distinct functional groups makes this molecule a versatile platform for building molecular complexity. Each site can be addressed with a high degree of chemical selectivity.

-

2-Position (Chloro Group): The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various nucleophiles, such as amines, thiols, or alkoxides, enabling the synthesis of diverse 2-substituted quinolines. A patent for a related compound demonstrates the substitution of the 2-chloro group with sodium methoxide.[9]

-

6-Position (Bromo Group): The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[2][4] It readily participates in Suzuki couplings (to form C-C bonds with boronic acids), Sonogashira couplings (with terminal alkynes), Buchwald-Hartwig aminations (with amines), and other similar transformations. This position is crucial for extending the molecular framework and introducing aryl, heteroaryl, or alkyl groups.

-

3-Position (Methanol Group): The primary alcohol is a versatile functional group. It can be:

-

Oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or further to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).

-

Converted into esters via reaction with carboxylic acids (Fischer esterification) or acyl chlorides.

-

Transformed into ethers through Williamson ether synthesis.

-

This orthogonal reactivity allows for a stepwise and controlled diversification strategy, making the compound a valuable intermediate in the synthesis of targeted libraries for high-throughput screening and lead optimization. Its structural motif is found in precursors to potent therapeutic agents, such as the anti-tuberculosis drug Bedaquiline, underscoring the scaffold's relevance.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized material is a non-negotiable step in the research workflow. While comprehensive literature spectra for this specific molecule are sparse[10], its structure can be unequivocally confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline core (approx. 7.5-8.5 ppm). A singlet for the CH₂ group of the methanol substituent (approx. 4.5-5.0 ppm). A broad singlet for the hydroxyl proton (variable). |

| ¹³C NMR | Signals for the 10 unique carbon atoms of the quinoline core and the methylene carbon. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass (272.53 g/mol ), showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. |

| FTIR | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C-Cl/C-Br vibrations in the fingerprint region. |

Table 2: Expected analytical data for structural verification.

Predicted mass spectrometry data further aids in identification, with expected collision cross-sections calculated for various adducts.[10]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 271.94722 | 145.7 |

| [M+Na]⁺ | 293.92916 | 160.1 |

| [M-H]⁻ | 269.93266 | 150.8 |

Table 3: Predicted collision cross-section (CCS) values.[10]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Classification: [5]

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container in accordance with local regulations.

-

Handling and Storage:

-

Personal Protective Equipment (PPE): Use a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at room temperature.[5]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

References

- Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

- Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.

- Patel, A. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

- Adimule, V. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.

- Lone, M. et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

- Sigma-Aldrich. 6-Bromo-2-chloroquinoline-3-methanol AldrichCPR.

- BLD Pharm. 6-Bromo-2-chloroquinoline-3-methanol.

- Sigma-Aldrich. 6-Bromo-2-chloroquinoline-3-methanol AldrichCPR 1017464-16-2.

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- PubChemLite. 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO).

- Roopan, S. M. et al. (2011). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC - NIH.

- PubChem. 6-Bromo-2-chloroquinoline-3-carboxaldehyde.

- BenchChem. Technical Support Center: Purification of 2-Bromo-6-chlorotoluene.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo-2-chloroquinoline-3-carboxaldehyde | C10H5BrClNO | CID 11437167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 10. PubChemLite - 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO) [pubchemlite.lcsb.uni.lu]

The Unambiguous Identification of (6-bromo-2-chloroquinolin-3-yl)methanol: A Spectroscopic Elucidation Guide

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities. The precise functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. Consequently, the unambiguous structural elucidation of novel quinoline derivatives is not merely a procedural step but a fundamental prerequisite for advancing a compound through the discovery pipeline. This guide provides an in-depth, technically-focused walkthrough for the complete structural confirmation of (6-bromo-2-chloroquinolin-3-yl)methanol, a compound of interest for further derivatization. We will move beyond a simple recitation of data, delving into the causal reasoning behind the application of specific spectroscopic techniques and the interpretation of the resulting data.

Synthetic Pathway: From Acetanilide to the Target Molecule

A robust analytical strategy is predicated on a sound understanding of the synthetic route, as it informs the expected structure and potential byproducts. The synthesis of this compound is efficiently achieved in a two-step process.

Step 1: Vilsmeier-Haack Cyclization

The synthesis commences with the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[1][2] In this case, a substituted acetanilide, 4-bromoacetanilide, undergoes reaction with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] This reaction cascade furnishes the key intermediate, 6-bromo-2-chloroquinoline-3-carbaldehyde. The mechanism involves the formation of an electrophilic chloroiminium ion which drives the cyclization of the acetanilide.[5][6]

Step 2: Selective Reduction

The subsequent transformation is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature and chemoselectivity, readily reducing aldehydes and ketones without affecting other reducible groups on the quinoline core.[1][7] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[8][9]

Caption: Synthetic workflow for this compound.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) serves as the initial checkpoint in structural analysis, providing the molecular weight of the synthesized compound. For halogenated molecules, MS offers an additional layer of confirmation through characteristic isotopic patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). A 10 µL aliquot of this stock solution is then further diluted in 1 mL of the same solvent.[10][11]

-

Instrumentation: The analysis is performed on an ESI-MS system.

-

Data Acquisition: The sample is introduced into the ESI source. Data is typically acquired in positive ion mode, scanning a mass-to-charge (m/z) range that encompasses the expected molecular weight.[12]

Data Interpretation and Expected Fragmentation

The molecular formula of this compound is C₁₀H₇BrClNO. The presence of bromine and chlorine, with their distinct isotopic abundances (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), results in a characteristic isotopic cluster for the molecular ion [M+H]⁺.

| Ion | Calculated m/z | Predicted Relative Abundance |

| [M+H]⁺ (C₁₀H₈⁷⁹Br³⁵ClNO)⁺ | 271.9472 | 100% |

| [M+H]⁺ (C₁₀H₈⁸¹Br³⁵ClNO)⁺ | 273.9452 | ~98% |

| [M+H]⁺ (C₁₀H₈⁷⁹Br³⁷ClNO)⁺ | 273.9442 | ~32% |

| [M+H]⁺ (C₁₀H₈⁸¹Br³⁷ClNO)⁺ | 275.9422 | ~31% |

Table 1: Predicted m/z values and relative abundances for the isotopic cluster of the [M+H]⁺ ion of this compound.

The observed isotopic pattern should closely match these predictions, providing strong evidence for the elemental composition of the molecule.

Infrared Spectroscopy: Probing Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The pressure arm is engaged to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded, followed by the sample spectrum.[13][14]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Expected Characteristic Absorptions

The FTIR spectrum of this compound is expected to exhibit several key absorption bands that are diagnostic for its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400-3200 | O-H stretch | Alcohol | Broad, strong |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 1600-1450 | C=C and C=N stretch | Quinoline ring | Multiple sharp bands |

| 1250-1000 | C-O stretch | Primary alcohol | Strong |

| 850-750 | C-H out-of-plane bend | Aromatic | Strong |

| ~700 | C-Cl stretch | Aryl chloride | Medium to strong |

| ~600 | C-Br stretch | Aryl bromide | Medium |

Table 2: Predicted characteristic FTIR absorption bands for this compound.[15][16][17]

The presence of a broad band in the 3400-3200 cm⁻¹ region is a clear indicator of the hydroxyl group, confirming the reduction of the aldehyde. The collection of sharp peaks in the aromatic region confirms the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both ¹H and ¹³C acquisitions.[18][19][20]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Caption: Structure of this compound with atom numbering for NMR assignment.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.2 | s | - | 1H |

| H-5 | ~8.0 | d | ~2.0 | 1H |

| H-7 | ~7.8 | dd | ~9.0, 2.0 | 1H |

| H-8 | ~7.7 | d | ~9.0 | 1H |

| -CH₂- | ~4.8 | d | ~6.0 | 2H |

| -OH | ~2.5-3.5 | t | ~6.0 | 1H |

Table 3: Predicted ¹H NMR spectral data for this compound in CDCl₃.

Rationale for Chemical Shift Predictions:

-

H-4: This proton is deshielded by the adjacent nitrogen atom and the electron-withdrawing chloro group, and its signal is expected to be a singlet due to the absence of adjacent protons.

-

Aromatic Protons (H-5, H-7, H-8): The chemical shifts are predicted based on data for 6-bromoquinoline.[1] H-5 is expected to be a doublet due to coupling with H-7. H-7 will appear as a doublet of doublets due to coupling with both H-5 and H-8. H-8 will be a doublet due to coupling with H-7.

-

-CH₂-: The methylene protons are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. They will appear as a doublet due to coupling with the hydroxyl proton.

-

-OH: The chemical shift of the hydroxyl proton can be variable and concentration-dependent. It is expected to be a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~138 |

| C-4a | ~128 |

| C-5 | ~130 |

| C-6 | ~120 |

| C-7 | ~133 |

| C-8 | ~129 |

| C-8a | ~146 |

| -CH₂OH | ~60 |

Table 4: Predicted ¹³C NMR spectral data for this compound.

Rationale for Chemical Shift Predictions:

-

C-2 and C-8a: These carbons, being adjacent to the nitrogen atom, are significantly deshielded.

-

C-6: The carbon atom bearing the bromine is expected to have a chemical shift around 120 ppm.

-

-CH₂OH: The carbon of the hydroxymethyl group is expected to resonate in the typical range for a primary alcohol.[12][21]

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they form a self-validating system for structural confirmation.

Caption: Logical relationship of spectroscopic data for structure elucidation.

The ESI-MS data will confirm the elemental composition, C₁₀H₇BrClNO. The FTIR spectrum will verify the presence of the key hydroxyl and quinoline functionalities. The ¹H and ¹³C NMR spectra will then provide the definitive atom-by-atom map of the molecule, confirming the precise arrangement of substituents on the quinoline core and the presence of the methanol group at the 3-position. The convergence of these independent datasets provides an unassailable confirmation of the structure of this compound.

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][1]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link][2]

-

Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link][7]

-

Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link][8]

-

Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link][9]

-

Which software is best for computer assisted prediction of NMR and/or mass spectra?. ResearchGate. [Link][25]

-

Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link][18]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link][13]

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link][15]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link][10]

-

Sample Preparation Protocol for ESI Accurate Mass Service. [Link][11]

-

Electrospray Ionization (ESI) Instructions. Rutgers University. [Link][12]

-

Sample Preparation & Autosampler Vials for ESI-MS. University of Washington. [Link][29]

-

Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link][16]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link][14]

-

The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). ResearchGate. [Link][30]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link][31]

-

Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. [Link][32]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link][33]

-

Infrared spectroscopy correlation table. Wikipedia. [Link][35]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier haack rxn | PPTX [slideshare.net]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. name-reaction.com [name-reaction.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 12. Rutgers_MS_Home [react.rutgers.edu]

- 13. agilent.com [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. books.rsc.org [books.rsc.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 21. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 22. acdlabs.com [acdlabs.com]

- 23. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 24. Download NMR Predict - Mestrelab [mestrelab.com]

- 25. researchgate.net [researchgate.net]

- 26. NMRtist [nmrtist.org]

- 27. r-nmr.eu [r-nmr.eu]

- 28. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 29. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 30. researchgate.net [researchgate.net]

- 31. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 32. agilent.com [agilent.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. mse.washington.edu [mse.washington.edu]

- 35. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic and Structural Elucidation Guide to (6-bromo-2-chloroquinolin-3-yl)methanol

This technical guide provides a detailed analysis of the spectral characteristics of the novel heterocyclic compound, (6-bromo-2-chloroquinolin-3-yl)methanol. Designed for researchers, chemists, and professionals in drug discovery and development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous structural confirmation and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references, ensuring scientific rigor and practical utility.

Given the absence of published experimental spectra for this specific compound, this guide presents a robust, predicted dataset derived from foundational spectroscopic theory and comparative analysis of structurally related quinoline derivatives.[1][2] This predictive approach serves as a powerful instructional tool, illustrating the process of spectral interpretation and structural deduction for complex heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses a quinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring.[3] This core is substituted with three key functional groups: a bromine atom at position 6, a chlorine atom at position 2, and a hydroxymethyl (-CH₂OH) group at position 3. Each of these substituents imparts a distinct electronic and structural influence, which is directly reflected in the compound's spectroscopic fingerprint.

The following diagram illustrates the molecular structure with standardized numbering for unambiguous spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[2][4] For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and ensure complete dissolution by gentle inversion.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.[1]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ is summarized below. Chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromatic ring currents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| H-4 | 8.15 | s (singlet) | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing chloro group. Appears as a singlet due to the absence of adjacent protons. |

| H-5 | 7.90 | d (doublet) | 1H | Part of the carbocyclic ring, deshielded. Coupled to H-7, but with a small meta-coupling constant. |

| H-7 | 7.70 | dd (doublet of doublets) | 1H | Coupled to both H-5 and H-8. |

| H-8 | 8.20 | d (doublet) | 1H | Deshielded due to its proximity to the nitrogen atom's lone pair (peri-effect). Coupled to H-7. |

| -CH₂- (C9) | 4.95 | d (doublet) | 2H | Methylene protons adjacent to the aromatic ring and the hydroxyl group. Split by the hydroxyl proton. |

| -OH (O10) | 2.50 | t (triplet) | 1H | Chemical shift is variable and depends on concentration and solvent. Coupled to the adjacent methylene protons. |

Note: The hydroxyl proton's multiplicity and chemical shift can vary or disappear upon D₂O exchange.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ reveals 10 distinct carbon signals, consistent with the molecular structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 151.0 | Significantly deshielded due to direct attachment to the electronegative nitrogen and chlorine atoms.[1] |

| C-3 | 135.5 | Attached to the hydroxymethyl group and part of the C=C bond. |

| C-4 | 138.0 | Deshielded by the adjacent nitrogen atom. |

| C-4a | 128.5 | Bridgehead carbon. |

| C-5 | 129.5 | Aromatic CH. |

| C-6 | 120.0 | Attached to the bromine atom, which has a moderate deshielding effect. |

| C-7 | 132.0 | Aromatic CH. |

| C-8 | 129.0 | Aromatic CH. |

| C-8a | 147.0 | Bridgehead carbon, deshielded by the adjacent nitrogen. |

| -CH₂OH (C9) | 62.5 | Aliphatic carbon attached to an oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6] The vibrational frequencies of bonds are sensitive to their environment.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) | The broadness is due to hydrogen bonding.[5] |

| 3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on the quinoline ring. |

| 2950-2850 | C-H stretch | Aliphatic | From the -CH₂- group. |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring | Multiple bands are expected due to the complex vibrations of the quinoline core.[7] |

| 1250-1000 | C-O stretch | Alcohol (-C-O) | Strong absorption typical for primary alcohols. |

| 850-750 | C-Cl stretch | Aryl Halide | The exact position is dependent on the substitution pattern. |

| 700-550 | C-Br stretch | Aryl Halide | Characteristic absorption for aryl bromides. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.[8] High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Experimental Protocol for Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a protonated molecular ion [M+H]⁺. Electron Ionization (EI) would provide more extensive fragmentation.[9]

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole.

Predicted Mass Spectrum Data

The molecular formula is C₁₀H₇BrClNO. The predicted mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%).

Molecular Ion (M⁺):

-

Calculated Monoisotopic Mass: 270.9400 u

-

The molecular ion region will show a cluster of peaks:

-

M⁺ (¹²C₁₀¹H₇⁷⁹Br³⁵Cl¹⁴N¹⁶O): m/z 270.94 (most abundant)

-

M+2: m/z 272.94 (significant intensity due to ⁸¹Br and ³⁷Cl)

-

M+4: m/z 274.94 (visible intensity due to both ⁸¹Br and ³⁷Cl)

-

Major Fragmentation Pathways: The fragmentation pattern helps to piece together the molecular structure. The following diagram illustrates the logical flow of fragmentation under EI conditions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of •CH₂OH (m/z 240/242/244): A common fragmentation for benzyl-type alcohols, leading to a stable quinoline cation.

-

Loss of •Br (m/z 192/194): Cleavage of the C-Br bond.

-

Loss of •Cl (m/z 236/238): Cleavage of the C-Cl bond.

-

Loss of HCN (from quinoline core): A characteristic fragmentation of the quinoline ring system, typically involving the loss of 27 u from a nitrogen-containing fragment.[8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating predicted data from NMR, IR, and MS, a self-consistent and detailed structural portrait emerges. The causality behind each predicted signal and fragment has been explained based on established chemical principles and data from related structures. This document serves as a robust framework for any researcher undertaking the synthesis and characterization of this compound or its analogs, providing the necessary tools to interpret experimental data with confidence and scientific rigor.

References

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

-

Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available from: [Link]

-

TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available from: [Link]

-

Chemical Papers. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

-

ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Available from: [Link]

-

PubChem. 6-Bromoquinoline. National Institutes of Health. Available from: [Link]

-

ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available from: [Link]

-

Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

-

ResearchGate. (2005). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N). Available from: [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available from: [Link]

-

National Institutes of Health. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link]

-

Reddit. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Available from: [Link]

-

MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

-

ACS Publications. (2002). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

SpectraBase. 6-Bromoquinoline - Optional[1H NMR] - Spectrum. Available from: [Link]

-

MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available from: [Link]

-

PubChem. Quinoline. National Institutes of Health. Available from: [Link]

-

ChemSynthesis. (2-chloro-3-quinolinyl)(phenyl)methanol. Available from: [Link]

-

National Institutes of Health. (2-Chloro-6-methylquinolin-3-yl)methanol. Available from: [Link]

-

National Institutes of Health. (2-Chloro-8-methylquinolin-3-yl)methanol. Available from: [Link]

-

Sci-Hub. (2-Chloro-6-methylquinolin-3-yl)methanol. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chempap.org [chempap.org]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

(6-bromo-2-chloroquinolin-3-yl)methanol solubility profile

An In-depth Technical Guide to the Solubility Profile of (6-bromo-2-chloroquinolin-3-yl)methanol

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, appearing in compounds with a wide range of therapeutic applications, including anticancer and antimalarial agents[1][2]. As with any compound intended for biological screening or formulation, understanding its solubility is a foundational requirement. Poor aqueous solubility is a primary contributor to poor bioavailability and can lead to misleading results in high-throughput screening (HTS) assays, ultimately causing delays and increased costs in drug development[3][4].

This guide provides a comprehensive technical overview of the theoretical and experimental considerations for determining the solubility profile of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols but the scientific rationale behind them to ensure robust and reliable data generation. We will explore the distinction between thermodynamic and kinetic solubility, detail validated experimental protocols, and discuss appropriate analytical techniques for quantification.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure of this compound—featuring a large, rigid quinoline core, two halogen substituents, and a polar methanol group—suggests a complex solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | [5][6] |

| Molecular Weight | 272.53 g/mol | [5][6] |

| Appearance | Solid | |

| Melting Point | 182 - 183 °C | [5] |

| Predicted XlogP | 3.0 | [7] |

| Predicted pKa (Basic) | ~4.9 (Estimated for quinoline nitrogen) | [8] |

Expert Insights:

-

The high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, often indicating lower solubility.

-

The predicted XlogP of 3.0 indicates a significant lipophilic character, suggesting poor intrinsic solubility in aqueous media.

-

The presence of the basic quinoline nitrogen (estimated pKa ~4.9) is critical[8]. At pH values significantly below its pKa, the molecule will become protonated and form a more soluble salt. This makes its aqueous solubility highly pH-dependent[1][8].

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Before any experimental work, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions and are applicable at different stages of research.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium with an excess of the solid compound[9]. This measurement is vital for lead optimization and pre-formulation studies, as it represents the most stable state[4][10]. The "shake-flask" method is the gold standard for this determination[11][12].

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO) into an aqueous buffer[13][14]. This method is rapid and amenable to high-throughput formats, making it ideal for early drug discovery to quickly flag compounds with potential solubility issues[3][15]. However, kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated solutions or amorphous precipitates instead of the more stable crystalline form[13][16].

Caption: Decision workflow for selecting a solubility assay.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the solubility of this compound.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method remains the most reliable for determining equilibrium solubility[11]. Its trustworthiness comes from ensuring true equilibrium is reached and allowing for visual inspection of the solid phase.

Methodology:

-

Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline (PBS), Simulated Gastric Fluid, or organic solvents like ethanol). The amount of solid should be in clear excess.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixture to equilibrate for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This is best achieved by:

-

Centrifuging the vial and sampling the supernatant.

-

Filtering the sample through a 0.22 or 0.45 µm syringe filter (ensure the filter material does not bind the compound).

-

-

Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to fall within the linear range of the analytical method (see Section 4). Analyze the concentration using a validated HPLC or UV-Vis method.

-

Validation: Visually inspect the remaining solid in the vial. The presence of solid material confirms that a saturated solution was achieved.

Protocol: Kinetic Solubility via High-Throughput Method

This protocol is adapted for a 96-well plate format and is suitable for rapid screening. Laser nephelometry, which measures light scattering from precipitated particles, is a common and efficient detection method[15].

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., pH 7.4 PBS).

-

Compound Addition: Using a liquid handler or multichannel pipette, add small volumes (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature[3].

-

Detection: Measure the turbidity or light scattering in each well using a plate-based nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm)[15].

-

Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is determined as the kinetic solubility.

Protocol: Generating a pH-Solubility Profile

Given the basic nitrogen in the quinoline ring, the solubility of this compound is expected to increase significantly at lower pH values[8].

Caption: Influence of pH on the ionization and solubility of quinoline derivatives.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9).

-

Solubility Measurement: Perform the thermodynamic shake-flask method (Protocol 3.1) in parallel for each of the prepared buffers.

-

Data Plotting: Plot the measured solubility (in µg/mL or µM, often on a log scale) against the pH of the buffer.

-

Interpretation: The resulting profile will illustrate the pH-dependent solubility, which is critical for predicting oral absorption, as the compound travels through the varying pH environments of the gastrointestinal tract[1][2].

Analytical Quantification Techniques

Accurate quantification of the dissolved compound is paramount. HPLC is the preferred method due to its specificity and ability to detect impurities or degradation[16].

High-Performance Liquid Chromatography (HPLC-UV)

Protocol:

-

Standard Curve Preparation: Prepare a series of known concentrations of this compound in the mobile phase or a similar solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered and diluted supernatant from the solubility experiment.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm or 280 nm for the quinoline chromophore).

-

-

Concentration Calculation: Use the peak area of the analyte in the sample and the linear regression equation from the standard curve to calculate the exact concentration.

UV-Vis Spectroscopy

This method is faster but less specific than HPLC. It is suitable if the compound is pure and has a strong chromophore.

Protocol:

-

Wavelength Selection: Scan a known concentration of the compound in the assay buffer to determine the wavelength of maximum absorbance (λ_max).

-

Standard Curve Preparation: Prepare a series of known concentrations in the same buffer used for the solubility experiment and measure their absorbance at λ_max to create a calibration curve according to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the filtered supernatant (diluted if necessary).

-

Concentration Calculation: Determine the concentration from the calibration curve.

-

Trustworthiness Note: This method can be compromised by UV-absorbing impurities or degradation products[16]. A blank reading using the supernatant from a sham experiment (no compound added) is essential to subtract background absorbance.

-

Data Presentation and Summary

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted & Experimental Physicochemical Data

| Parameter | Method | Value |

|---|---|---|

| Thermodynamic Solubility (pH 7.4) | Shake-Flask | [Experimental Value] µg/mL |

| Kinetic Solubility (pH 7.4) | Nephelometry | [Experimental Value] µM |

| Solubility in Ethanol | Shake-Flask | [Experimental Value] mg/mL |

| Solubility in DMSO | Shake-Flask | [Experimental Value] mg/mL |

Table 2: pH-Solubility Profile

| Buffer pH | Thermodynamic Solubility (µg/mL) |

|---|---|

| 2.0 | [Experimental Value] |

| 4.0 | [Experimental Value] |

| 5.0 | [Experimental Value] |

| 6.0 | [Experimental Value] |

| 7.4 | [Experimental Value] |

| 9.0 | [Experimental Value] |

Conclusion

The solubility profile of this compound is a critical dataset for its advancement in any research or development pipeline. Its chemical structure suggests a low intrinsic aqueous solubility that is highly dependent on pH. A thorough characterization requires, at a minimum, the determination of its thermodynamic solubility in physiologically relevant buffers (pH 7.4, and acidic conditions simulating the stomach) and a kinetically-derived value for comparison with HTS data. By employing the robust, self-validating protocols outlined in this guide—combining the gold-standard shake-flask method with precise HPLC quantification—researchers can generate reliable and reproducible data, enabling informed decisions in compound selection, formulation, and further development.

References

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]

-

solubility experimental methods.pptx. (2017). Slideshare. [Link]

-

How to measure solubility for drugs in oils/emulsions? (2023). ResearchGate. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO). PubChemLite. [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2021). Sciforum. [Link]

-

6-Bromo-2-chloroquinoline-3-methanol. Amerigo Scientific. [Link]

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 6-Bromo-2-chloroquinoline-3-methanol - Amerigo Scientific [amerigoscientific.com]

- 7. PubChemLite - 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. ovid.com [ovid.com]

(6-bromo-2-chloroquinolin-3-yl)methanol chemical stability

An In-depth Technical Guide to the Chemical Stability of (6-bromo-2-chloroquinolin-3-yl)methanol

Introduction

This compound is a halogenated quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmacologically active agents, and the specific substitution pattern of this molecule—containing bromo, chloro, and hydroxymethyl groups—offers multiple points for synthetic modification, making it a valuable intermediate.[1] The ultimate success of any chemical entity in a developmental pipeline, whether as a final drug substance or a critical intermediate, is fundamentally dependent on its chemical stability.

Understanding the chemical stability of a molecule like this compound is not merely an academic exercise; it is a cornerstone of robust process development, formulation design, and regulatory compliance.[2] Stability data informs storage conditions, defines shelf-life, and provides a roadmap of potential degradation pathways, which is critical for ensuring the purity, safety, and efficacy of the final product.[3]

This technical guide provides a comprehensive analysis of the predicted chemical stability of this compound. In the absence of direct published stability studies for this specific molecule[4], this paper, grounded in established chemical principles and regulatory expectations, offers a predictive assessment of its degradation pathways and provides detailed, field-proven protocols for executing forced degradation studies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize the stability profile of this important building block.

Predicted Chemical Stability Profile

The chemical reactivity and, consequently, the stability of this compound are dictated by the interplay of its three key structural features: the quinoline core, the halogen substituents (chloro and bromo), and the primary alcohol (hydroxymethyl) group.

Hydrolytic Stability

Hydrolysis involves the reaction of a substance with water, a process often catalyzed by acidic or basic conditions.[5] For this compound, several sites are susceptible to hydrolysis:

-

2-Chloro Substituent: The chloro group at the 2-position of the quinoline ring is analogous to a vinyl chloride and is activated towards nucleophilic substitution. Under aqueous acidic or basic conditions, it is predicted to be the primary site of hydrolysis, yielding 6-bromo-2-hydroxyquinolin-3-yl)methanol. The rate of this hydrolysis is expected to be significantly influenced by pH and temperature.[6]

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and will be protonated under acidic conditions. This protonation can increase the electrophilicity of the ring system, potentially influencing the rate of hydrolysis at the 2-position.

-

6-Bromo Substituent: The bromo group on the benzenoid portion of the quinoline ring is generally more stable to nucleophilic aromatic substitution than the 2-chloro group and is less likely to undergo hydrolysis under typical forced degradation conditions.

Oxidative Stability

Oxidative degradation is a common pathway for many organic molecules.[7] The primary alcohol and the electron-rich heterocyclic ring are the most probable sites of oxidation.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol at the 3-position is highly susceptible to oxidation. A mild oxidizing agent would likely convert it first to the corresponding aldehyde, (6-bromo-2-chloroquinoline-3-carbaldehyde)[8], and upon further oxidation, to the carboxylic acid, (6-bromo-2-chloroquinoline-3-carboxylic acid). This is a very common degradation pathway for benzylic-type alcohols.

-

Oxidation of the Quinoline Ring: The quinoline ring itself can be oxidized, particularly at the nitrogen atom, to form an N-oxide. More aggressive oxidation could lead to the opening of the pyridine or benzene ring, as seen in the degradation of related quinoline compounds like chloroquine.[9][10]

Photostability

Photostability testing is a critical component of stability studies as mandated by the International Council for Harmonisation (ICH) guideline Q1B.[11][12] Aromatic halides are known to be susceptible to photolytic cleavage.

-